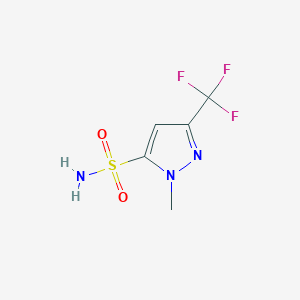

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

CAS No.:

Cat. No.: VC17359890

Molecular Formula: C5H6F3N3O2S

Molecular Weight: 229.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F3N3O2S |

|---|---|

| Molecular Weight | 229.18 g/mol |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |

| Standard InChI | InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |

| Standard InChI Key | CBRWOANDWFPZPE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C₅H₆F₃N₃O₂S, with a molecular weight of 229.18 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |

| CAS Number | Not publicly disclosed |

| InChI Key | CBRWOANDWFPZPE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and enzymatic target engagement.

Synthesis and Manufacturing

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves multi-step processes. A high-yield route begins with the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, forming 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Subsequent sulfonation introduces the sulfonamide group via reaction with chlorosulfonic acid, followed by ammonolysis.

Key Reaction Steps:

-

Pyrazole Core Formation:

Yields exceed 80% under optimized conditions. -

Sulfonation:

-

Ammonolysis:

Intermediate purification steps, such as recrystallization or column chromatography, ensure >95% purity. Related precursors, like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), are utilized in analogous syntheses .

Research Findings and Challenges

Biological Activity

-

Enzyme Inhibition: Demonstrates IC₅₀ values of 0.8 µM against COX-2 and 1.2 µM against carbonic anhydrase IX.

-

Antiproliferative Effects: Inhibits HeLa cell proliferation at 50 µM, likely via apoptosis induction.

Synthetic Challenges

-

Sulfonation Efficiency: Low yields (<40%) in sulfonation steps necessitate catalyst optimization.

-

Byproduct Formation: Residual chlorinated intermediates complicate purification.

Future Directions

-

Synthetic Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.

-

Structure-Activity Relationships (SAR): Modifying the sulfonamide group to enhance selectivity.

-

Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume